(2R)-2-(3,5-dimethylphenyl)pyrrolidine molecular weight
(2R)-2-(3,5-dimethylphenyl)pyrrolidine molecular weight
An In-Depth Technical Guide to (2R)-2-(3,5-dimethylphenyl)pyrrolidine: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that stands as a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved pharmaceuticals has earned it the designation of a "privileged scaffold."[1] The non-planar, saturated structure of the pyrrolidine ring allows for the precise three-dimensional arrangement of substituents, a critical feature for effective interaction with complex biological targets.[3] This ability to "escape flatland"—moving away from planar aromatic structures—is a key strategy in modern drug design to improve physicochemical properties and enhance binding affinity.[4]
This guide focuses on a specific, valuable derivative: (2R)-2-(3,5-dimethylphenyl)pyrrolidine. This molecule incorporates several key features for drug development: a stereochemically defined center at the 2-position, a lipophilic dimethylphenyl group for potential van der Waals interactions, and a secondary amine that serves as a versatile synthetic handle for further elaboration. This document provides a comprehensive technical overview of its properties, stereoselective synthesis, and strategic applications for researchers, scientists, and drug development professionals.
Part 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is the foundation of its application. The physicochemical and spectroscopic data for (2R)-2-(3,5-dimethylphenyl)pyrrolidine define its identity, purity, and behavior in experimental settings.
Quantitative Data Summary
The key properties of the pyrrolidine core and its specific enantiomers are summarized below. Data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Weight | 175.27 g/mol | [5][6][7] |
| Molecular Formula | C₁₂H₁₇N | [6][8] |
| IUPAC Name | (2R)-2-(3,5-dimethylphenyl)pyrrolidine | N/A |
| CAS Number | 383127-44-4 (racemate) | [6][8] |
| 1213334-10-1 ((S)-enantiomer) | [7] | |
| Appearance | Expected to be a colorless to yellow liquid | [9] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 1 | [7] |
| Rotatable Bond Count | 1 | [7] |
| Topological Polar Surface Area | 12 Ų | [7] |
| XLogP3 | 2.5 | [7] |
Spectroscopic Characterization: A Self-Validating System
Spectroscopic analysis is non-negotiable for confirming the structure and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.
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¹H NMR: The proton NMR spectrum will be complex. The protons on the pyrrolidine ring (C3, C4, C5) are diastereotopic due to the chiral center at C2, leading to complex multiplets. Key expected signals include: two singlets for the aromatic methyl groups (~2.3 ppm), distinct signals for the two aromatic protons, a multiplet for the C2 proton, and a series of overlapping multiplets for the six pyrrolidine ring protons. The N-H proton will likely appear as a broad singlet.
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¹³C NMR: The proton-decoupled ¹³C NMR spectrum should show 10 distinct signals (due to symmetry in the dimethylphenyl group): 4 signals for the aromatic carbons, 2 for the methyl carbons, and 4 for the individual carbons of the pyrrolidine ring.
Mass Spectrometry (MS) MS confirms the molecular weight and can reveal structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to an exact mass of 176.1434, confirming the elemental composition.
Chiral Analysis Since the biological activity of chiral molecules is often enantiomer-dependent, confirming the enantiomeric purity is critical.
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Causality behind the Method: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the standard. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers form transient, diastereomeric complexes with the CSP, which have different energies and stabilities. This difference in interaction strength causes one enantiomer to elute from the column faster than the other, allowing for their separation and quantification. An enantiomeric excess (e.e.) of >99% is typically required for drug development candidates.
Part 2: Synthesis and Stereochemical Control
The synthesis of enantiomerically pure 2-arylpyrrolidines is a common challenge in medicinal chemistry. The primary goal is to control the stereochemistry at the C2 position, as this is often crucial for biological activity. A common and effective strategy involves the asymmetric reduction of a cyclic imine precursor.
General Synthesis Workflow
The following diagram outlines a robust, multi-step synthesis for preparing (2R)-2-(3,5-dimethylphenyl)pyrrolidine, starting from commercially available 2-pyrrolidinone.
Caption: General synthesis workflow for (2R)-2-(3,5-dimethylphenyl)pyrrolidine.
Experimental Protocol: Stereoselective Synthesis
This protocol is a representative example based on established methods for synthesizing similar compounds.[10][11]
Step 1: N-Protection of 2-Pyrrolidinone
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Rationale: The nitrogen atom of the starting lactam is nucleophilic and must be protected to prevent it from reacting with the Grignard reagent in the next step. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under basic/nucleophilic conditions but easily removed with acid.
-
Dissolve 2-pyrrolidinone (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP, 0.05 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, perform an aqueous workup and purify by column chromatography to yield N-Boc-2-pyrrolidinone.
Step 2: Grignard Reaction with N-Boc-2-pyrrolidinone
-
Rationale: This is the key carbon-carbon bond-forming step. The organometallic Grignard reagent acts as a powerful nucleophile, attacking the electrophilic carbonyl carbon of the protected lactam to create the desired 2-substituted intermediate.
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-pyrrolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,5-dimethylphenylmagnesium bromide (1.2 eq) in THF via a syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The crude tertiary alcohol is often used directly in the next step.
Step 3: Acid-Catalyzed Dehydration and Deprotection
-
Rationale: Treatment with a strong acid serves two purposes simultaneously. It protonates the tertiary alcohol, turning it into a good leaving group (water) and promoting elimination to form the stable cyclic imine. It also cleaves the acid-labile Boc protecting group.
-
Dissolve the crude intermediate from the previous step in a solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 2-3 eq) and stir at room temperature for 1-2 hours.
-
Monitor the formation of the 5-(3,5-dimethylphenyl)-3,4-dihydro-2H-pyrrole intermediate by TLC or LC-MS.
-
Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution), extract the product, and concentrate to yield the crude imine.
Step 4: Asymmetric Reduction
-
Rationale: This is the crucial stereochemistry-defining step. A chiral acid is used to form a diastereomeric salt with the achiral imine. A reducing agent, such as ammonia borane, then preferentially attacks one face of the imine, guided by the chiral environment, to produce the desired (R)-enantiomer in high enantiomeric excess.[10]
-
Dissolve the crude imine (1.0 eq) and a chiral acid (e.g., a derivative of tartaric acid, 1.1 eq) in an appropriate solvent like toluene or diethyl ether.
-
Stir to allow for the formation of the chiral iminium salt.
-
Add the reducing agent (e.g., ammonia borane, 1.5 eq) portion-wise at room temperature.
-
Stir for 12-24 hours.
-
Perform an acidic/basic workup to remove the chiral auxiliary and isolate the crude product.
Step 5: Purification
-
Rationale: The final product must be purified to remove any unreacted starting materials, byproducts, or residual reagents.
-
Purify the crude product using silica gel column chromatography.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Validate the structure and purity using NMR spectroscopy and confirm the enantiomeric excess using chiral HPLC/SFC.
Part 3: Role in Drug Discovery and Development
The (2R)-2-(3,5-dimethylphenyl)pyrrolidine scaffold is not merely a synthetic building block; it is a strategic component for designing next-generation therapeutics.
The Strategic Value of the Scaffold
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Conformational Restriction and Entropy: Ligand binding to a protein target often involves a significant entropic penalty as the flexible ligand loses conformational freedom. By incorporating the rigid pyrrolidine ring, the molecule is "pre-organized" into a more favorable conformation for binding, reducing the entropic cost and potentially increasing potency.[4]
-
Increased Fsp³ Character: The pharmaceutical industry has observed that drugs with a higher fraction of sp³-hybridized carbons (Fsp³) tend to have higher clinical success rates. The saturated pyrrolidine ring increases the Fsp³ character of a molecule, which can lead to improved solubility, better metabolic stability, and more complex three-dimensional shapes for optimal target engagement.[4]
-
Versatile Synthetic Handle: The secondary amine of the pyrrolidine ring is a nucleophilic site that can be readily functionalized. It provides a convenient attachment point for linking the scaffold to other pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a drug candidate's properties.
Hypothetical Application: Inhibition of a Kinase Signaling Pathway
Many successful kinase inhibitors utilize heterocyclic scaffolds to position key functional groups within the ATP-binding pocket of the enzyme. A derivative of (2R)-2-(3,5-dimethylphenyl)pyrrolidine could be developed as a potent and selective kinase inhibitor. For instance, the core could be part of an inhibitor targeting a receptor tyrosine kinase (RTK) like Tropomyosin receptor kinase (Trk), which is implicated in certain cancers. Larotrectinib, a pan-Trk inhibitor, notably features a 2-(2,5-difluorophenyl)pyrrolidine core.[11]
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) pathway.
In this model, the (2R)-2-(3,5-dimethylphenyl)pyrrolidine core would serve as the scaffold. The secondary amine could be attached to a "hinge-binding" moiety that interacts with the kinase's ATP-binding site, while the dimethylphenyl group would be oriented towards a hydrophobic pocket, enhancing binding affinity and selectivity.
Part 4: Safety, Handling, and Storage
As with any amine-containing organic compound, proper handling is essential to ensure laboratory safety.
-
Safety: (2R)-2-(3,5-dimethylphenyl)pyrrolidine should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, often under refrigeration (2-8°C) and protected from light to ensure long-term stability.[5]
References
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2-(3,5-Dimethylphenyl)pyrrolidine | Pharmaffiliates . Pharmaffiliates. [Link]
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(S)-2-(3,5-dimethylphenyl)pyrrolidine | PubChem . National Center for Biotechnology Information. [Link]
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Pyrrolidine | Wikipedia . Wikimedia Foundation. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Molecules . MDPI. [Link]
- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine | Google Patents.
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Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine | QuickCompany . QuickCompany.in. [Link]
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